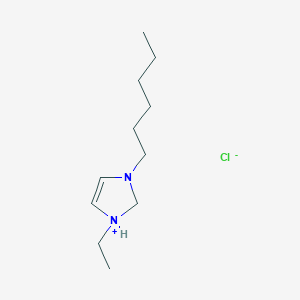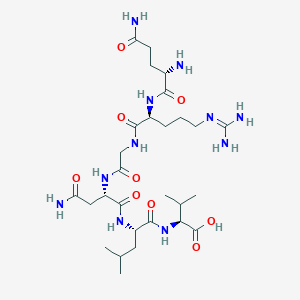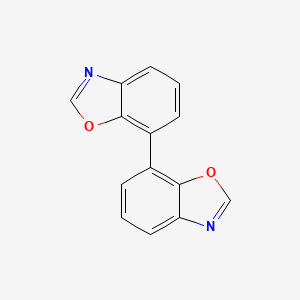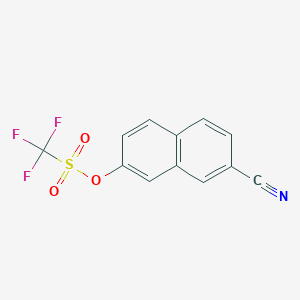
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with a hydroxy-methylhexyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
Formation of the Cyclohexenone Ring: This can be achieved through cyclization reactions involving dienes and dienophiles.
Introduction of the Hydroxy-Methylhexyl Group: This step may involve the use of Grignard reagents or organolithium compounds to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halides, ethers.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxy group can form hydrogen bonds, while the cyclohexenone ring can participate in π-π interactions, influencing molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the hydroxy-methylhexyl and methyl groups.
5-Hydroxy-2-cyclohexen-1-one: Contains a hydroxy group but lacks the methylhexyl and methyl substitutions.
2-Methyl-2-cyclohexen-1-one: Contains a methyl group but lacks the hydroxy-methylhexyl substitution.
Uniqueness
2-Cyclohexen-1-one, 5-(1-hydroxy-1-methylhexyl)-2-methyl-, (5R)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its reactivity and potential interactions in biological systems.
Propriétés
Numéro CAS |
383877-58-5 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(5R)-5-(2-hydroxyheptan-2-yl)-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-5-6-9-14(3,16)12-8-7-11(2)13(15)10-12/h7,12,16H,4-6,8-10H2,1-3H3/t12-,14?/m1/s1 |
Clé InChI |
XVOHPSXSOVMGCY-PUODRLBUSA-N |
SMILES isomérique |
CCCCCC(C)([C@@H]1CC=C(C(=O)C1)C)O |
SMILES canonique |
CCCCCC(C)(C1CC=C(C(=O)C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)



![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)
![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)




